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Introduction

BMS-986120 is a potent, orally bioavailable, and reversible antagonist of the Protease-
Activated Receptor 4 (PAR4), a key receptor involved in thrombin-mediated platelet activation.
[1][2][3] Unlike broader antiplatelet agents, the targeted inhibition of PAR4 offers the potential
for robust antithrombotic efficacy with a reduced risk of bleeding.[4][5][6] These application
notes provide detailed protocols for assessing the in vivo efficacy of BMS-986120 in preclinical
models, focusing on techniques to measure its antiplatelet and antithrombotic effects.

It is important to distinguish BMS-986120 from other compounds developed by Bristol Myers
Squibb, such as BMS-986020 and BMS-986278. These latter compounds are antagonists of
the Lysophosphatidic Acid Receptor 1 (LPA1) and are investigated for their anti-fibrotic
properties in conditions like idiopathic pulmonary fibrosis (IPF).[7][8][9][10] This document will
focus exclusively on the techniques for evaluating the anti-thrombotic efficacy of BMS-986120.

Signaling Pathway of PAR4 in Platelet Activation

Thrombin, a key enzyme in the coagulation cascade, activates platelets through the cleavage
of PAR1 and PAR4. While PARL1 activation leads to a rapid and transient platelet response,
PARA4 activation results in a slower, more sustained signaling cascade, crucial for the formation
of a stable thrombus.[3][4] BMS-986120 selectively inhibits this PAR4-mediated signaling.
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Caption: Diagram of the PAR4 signaling pathway in platelet activation and the inhibitory action
of BMS-986120.

Experimental Protocols for In Vivo Efficacy
Assessment

The following protocols are designed to evaluate the antiplatelet and antithrombotic effects of
BMS-986120 in preclinical animal models, such as cynomolgus monkeys.

Arterial Thrombosis Model

This model assesses the ability of BMS-986120 to prevent the formation of an arterial
thrombus at a site of vascular injury.

Experimental Workflow:
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Arterial Thrombosis Model Workflow

1. Anesthetize Animal
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2. Administer BMS-986120

(Oral Gavage)

3. Induce Vascular Injury
(e.g., Electrolytic Injury of Carotid Artery)

4. Monitor Thrombus Formation
(e.g., using a flow probe)

5. Excise and Weigh Thrombus

6. Compare Thrombus Weight
between Treatment and Control Groups
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Caption: Workflow for the in vivo arterial thrombosis model to assess BMS-986120 efficacy.

Detailed Methodology:

¢ Animal Model: Cynomolgus monkeys are a suitable model due to the similarity of their
platelet physiology to humans.
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e Dosing: Administer BMS-986120 orally at various doses (e.g., 0.2, 0.5, 1 mg/kg) or a vehicle
control.[1]

e Vascular Injury: Surgically expose a major artery (e.g., carotid artery) and induce endothelial
injury to initiate thrombus formation. This can be achieved through methods like electrolytic
injury.

e Monitoring: Continuously monitor blood flow using a Doppler flow probe placed distal to the
injury site. A decrease in blood flow indicates thrombus formation.

o Endpoint Measurement: After a defined period, excise the arterial segment containing the
thrombus and weigh it.

o Data Analysis: Compare the mean thrombus weight in the BMS-986120 treated groups to
the vehicle control group.

Ex Vivo Platelet Aggregation Assay

This assay measures the inhibitory effect of BMS-986120 on platelet aggregation in response
to a PAR4 agonist.

Detailed Methodology:

e Blood Collection: Collect whole blood samples from animals at various time points after
BMS-986120 administration.

o Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed to obtain
PRP.

e Agonist Stimulation: Add a PAR4-activating peptide (PAR4-AP) to the PRP to induce platelet
aggregation.[1][11]

o Measurement: Use a whole blood aggregometer to measure the peak platelet aggregation
response.

o Data Analysis: Calculate the percent inhibition of platelet aggregation at each dose and time
point relative to pre-dose baseline.
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Bleeding Time Assessment

This protocol evaluates the potential for BMS-986120 to prolong bleeding, an important safety
consideration for antiplatelet agents.

Detailed Methodology:

e Procedure: After administration of BMS-986120 or control, make a standardized incision on
a vascularized area (e.g., the cuticle in monkeys).

e Measurement: Record the time until bleeding ceases.

» Data Analysis: Compare the mean bleeding time in the treated groups to the control group. A
significant increase indicates a potential bleeding liability.

Summary of Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of
BMS-986120.

Table 1: In Vitro and Ex Vivo Potency of BMS-986120

Parameter Species Assay IC50 Citation
Calcium
PAR4
) Human Mobilization 0.56 nM [11[2]
Antagonism

(HEK293 cells)

Platelet
Human Aggregation (in 9.5nM [1]
blood)

Platelet
Monkey Aggregation (in 2.1 nM [1]
blood)

Table 2: In Vivo Efficacy of BMS-986120 in a Monkey Arterial Thrombosis Model

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b606285?utm_src=pdf-body
https://www.benchchem.com/product/b606285?utm_src=pdf-body
https://www.benchchem.com/product/b606285?utm_src=pdf-body
https://www.benchchem.com/product/b606285?utm_src=pdf-body
https://www.medchemexpress.com/BMS-986120.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5879510/
https://www.medchemexpress.com/BMS-986120.html
https://www.medchemexpress.com/BMS-986120.html
https://www.benchchem.com/product/b606285?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Reduction in Thrombus

Dose (mg/kg) Weight (%) Citation
0.2 35+5 [1]
0.5 49 + 4 [1]
1.0 83 +4 [1]

Table 3: Phase | Clinical Trial Data on Platelet Inhibition

Inhibition of PAR4-
Dose AP Induced Platelet Time Point Citation
Aggregation

) 91.7% (P-selectin
60 mg (single dose) ) 2 hours post-dose [11]
expression)

85.0% (platelet

] 2 hours post-dose [11]
aggregation)
=210 mg (daily for ~7 o
Complete inhibition 24 hours post-dose [12]
days)
Conclusion

The techniques described provide a robust framework for evaluating the in vivo efficacy of the
PAR4 antagonist BMS-986120. The arterial thrombosis model in non-human primates is a key
study for demonstrating antithrombotic potential, while ex vivo platelet aggregation assays
confirm the mechanism of action and dose-response relationship. Bleeding time assessments
are crucial for establishing the safety profile. The presented data indicates that BMS-986120 is
a potent and selective PAR4 antagonist with significant antithrombotic activity and a potentially
wide therapeutic window.[5][6]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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